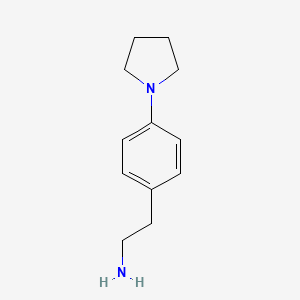

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine

Übersicht

Beschreibung

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine is an organic compound featuring a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanamine chain

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacological Research

The compound has been identified as a significant ligand for sigma receptors, which are implicated in various neurological processes. Studies have shown that derivatives of phenylethylene diamines, including those with pyrrolidine moieties, exhibit selectivity for sigma receptors and possess anti-cocaine properties. These compounds can attenuate cocaine-induced convulsions, indicating their potential use in treating substance use disorders .

2. Cancer Therapeutics

Research indicates that 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine derivatives have shown promise in the development of anti-cancer agents. For instance, sulfonamide derivatives incorporating pyrrolidine structures have been synthesized and evaluated for their anti-human liver cancer activity. These compounds demonstrated significant cytotoxicity against HepG2 cell lines, outperforming traditional chemotherapeutics like methotrexate . The selectivity index values of these compounds suggest their potential as targeted cancer therapies.

Detailed Case Studies

Case Study 1: Anti-Cocaine Activity

In a study assessing the effectiveness of pyrrolidine-based sigma receptor ligands, it was found that certain para-substituted analogues exhibited high affinity for sigma receptors and significant anticonvulsant activity. Specifically, compounds with pyrrolidine rings showed promising results in reversing cocaine-induced convulsions at doses lower than those required for other structural analogues .

| Compound | Affinity (Kd) | Convulsion Reversal Dose (mg/kg) |

|---|---|---|

| Pyrrolidine Derivative 1 | High | 5 |

| Pyrrolidine Derivative 2 | Moderate | 50 |

Case Study 2: Anti-Cancer Activity

The synthesis of novel sulfonamides featuring the pyrrolidinyl group has led to the identification of compounds with substantial anti-cancer effects. In vitro studies revealed that several synthesized compounds exhibited selectivity indices significantly higher than methotrexate, indicating their potential utility as effective anti-cancer agents .

| Compound | Selectivity Index | Activity Against HepG2 |

|---|---|---|

| Compound A | 33.21 | Yes |

| Compound B | 30.49 | Yes |

| Methotrexate | 4.14 | No |

Structural Insights and Synthesis

The molecular structure of this compound allows for diverse modifications that enhance its pharmacological properties. The presence of the pyrrolidine ring contributes to its biological activity by influencing receptor binding affinities and metabolic stability.

Synthesis Pathways

The synthesis of this compound typically involves reactions that introduce the pyrrolidine moiety onto a phenyl ethylamine scaffold. Various synthetic routes have been explored, including:

- N-alkylation of pyrrolidine derivatives

- Coupling reactions with substituted phenyl halides

- Use of palladium-catalyzed cross-coupling techniques

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .

Mode of Action

The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological profiles .

Action Environment

The reaction conditions of the petasis reaction, which is used to synthesize alkylaminophenol compounds, are mild, making it preferred in many applications .

Biochemische Analyse

Biochemical Properties

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine plays a significant role in biochemical reactions, primarily due to its interaction with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in neurotransmitter synthesis and degradation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, this compound can bind to receptor proteins, influencing signal transduction pathways and modulating cellular responses .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can enhance neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity. It has also been observed to affect cell signaling pathways, such as the cAMP pathway, which plays a crucial role in regulating gene expression and cellular metabolism. Furthermore, this compound can modulate the expression of genes involved in cell survival, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase, which leads to increased levels of neurotransmitters in the synaptic cleft. This compound can also bind to various receptor proteins, such as G-protein coupled receptors, altering their conformation and activity. These interactions can result in the activation or inhibition of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, with potential long-term effects on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by modulating neurotransmitter levels and synaptic plasticity. At higher doses, it can induce toxic effects, such as neurotoxicity and oxidative stress. Studies have also reported threshold effects, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can bind to intracellular proteins and be transported to different cellular compartments. The distribution of this compound can also be influenced by its lipophilicity and affinity for specific binding sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often directed by targeting signals and post-translational modifications, which ensure that it reaches the appropriate sites of action. The presence of this compound in specific organelles can influence its interactions with biomolecules and its overall biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a base to form 4-(pyrrolidin-1-yl)benzaldehyde. This intermediate is then reduced to 4-(pyrrolidin-1-yl)benzyl alcohol, which is subsequently converted to this compound through reductive amination with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. The process begins with the formation of 4-(pyrrolidin-1-yl)benzaldehyde, followed by reduction and reductive amination steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methylphenol

- 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

- 2-(4-Phenylpiperazin-1-yl)ethanamine

Uniqueness

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its pharmacokinetic profile and binding interactions, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine, also known as 4-(pyrrolidin-1-yl)phenethylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenethylamine backbone, which is known for its influence on biological activity. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, including receptors and enzymes.

The biological effects of this compound are largely attributed to its ability to modulate neurotransmitter systems. Research indicates that it may act as a partial agonist at certain serotonin and dopamine receptors, influencing mood and behavior . The lipophilicity of the compound enhances its ability to cross cellular membranes, allowing it to exert effects within the central nervous system.

Biological Activity and Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several key activities:

- Neurotransmitter Modulation : Studies have shown that this compound can influence dopamine and serotonin levels, which are critical in mood regulation and cognitive function .

- Potential Therapeutic Uses : Its pharmacological profile suggests potential applications in treating conditions such as depression and anxiety disorders. For instance, compounds with similar structures have been explored for antidepressant properties .

- Toxicity and Safety : While some studies indicate therapeutic potential, others raise concerns about toxicity, particularly when misused or in high doses. The compound has been associated with adverse effects similar to other psychoactive substances, necessitating caution in its use .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuropharmacology : A study evaluated the effects of this compound on neuroreceptors, demonstrating significant binding affinity to serotonin receptors (5-HT2A), suggesting its role in modulating mood and anxiety .

- Comparative Analysis : Comparative studies with related compounds showed that slight modifications in the chemical structure could lead to significant changes in potency and selectivity for various receptors. For example, altering substituents on the phenyl ring impacted receptor binding profiles dramatically .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-(4-pyrrolidin-1-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCIDARXUAXVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.